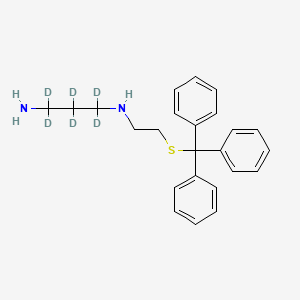![molecular formula C30H62NO7P B12413150 [(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that belongs to the class of phospholipids. This compound is characterized by its unique isotopic labeling with carbon-13, which makes it particularly useful in various scientific research applications, especially in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps, including the esterification of docosanoic acid with a glycerol derivative, followed by the introduction of the phosphocholine group. The isotopic labeling with carbon-13 is achieved through the use of carbon-13 enriched precursors during the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The process is optimized to maximize yield and minimize the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphatidic acid derivatives.
Reduction: Reduction reactions can lead to the formation of lysophosphatidylcholine.
Substitution: Nucleophilic substitution reactions can modify the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine can be employed.
Major Products Formed
Oxidation: Phosphatidic acid derivatives.
Reduction: Lysophosphatidylcholine.
Substitution: Modified phospholipids with altered functional groups.
Aplicaciones Científicas De Investigación
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in mass spectrometry for the quantification of phospholipids.
Biology: Utilized in studies of membrane dynamics and lipid metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: Employed in the development of novel lipid-based materials and formulations.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with cellular membranes. It integrates into the lipid bilayer, affecting membrane fluidity and signaling pathways. The carbon-13 labeling allows for detailed tracking and analysis of its distribution and metabolism within biological systems.
Comparación Con Compuestos Similares
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its isotopic labeling, which distinguishes it from other phospholipids. Similar compounds include:
Phosphatidylcholine: A major component of cell membranes, but without isotopic labeling.
Lysophosphatidylcholine: A derivative with one fatty acid chain removed.
Phosphatidylethanolamine: Another phospholipid with a different head group.
The isotopic labeling of this compound provides unique advantages in research applications, allowing for precise tracking and analysis that is not possible with unlabeled compounds.
Propiedades
Fórmula molecular |
C30H62NO7P |
|---|---|
Peso molecular |
585.7 g/mol |
Nombre IUPAC |
[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i20+1,21+1,22+1,23+1,24+1,30+1 |
Clave InChI |
UIINDYGXBHJQHX-JSYYADDZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC[13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


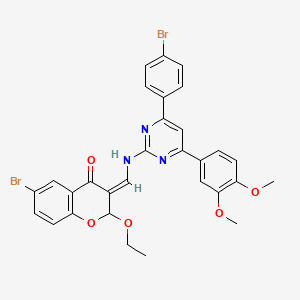
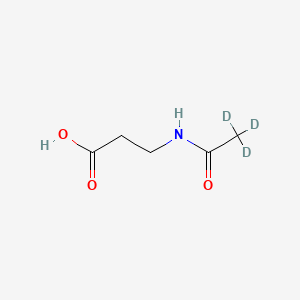


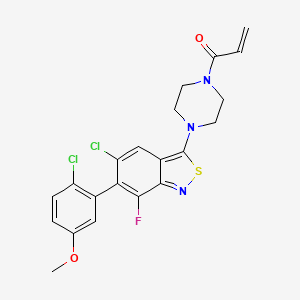
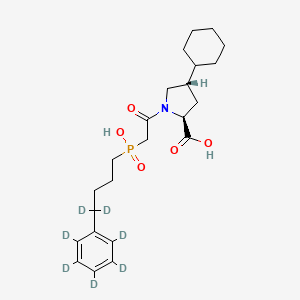
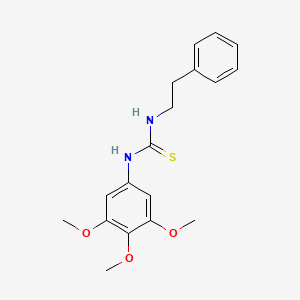
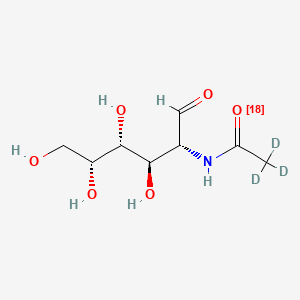
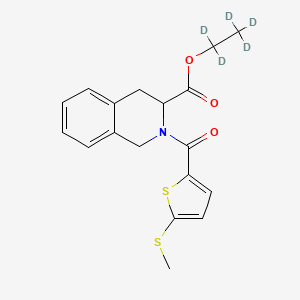
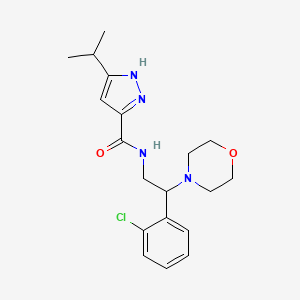

![cyclopropylmethyl 2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12413140.png)
